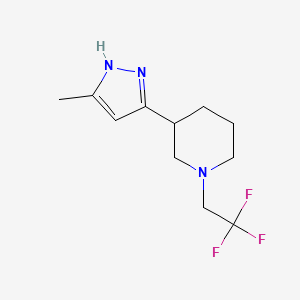
3-(5-methyl-1H-pyrazol-3-yl)-1-(2,2,2-trifluoroethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-methyl-1H-pyrazol-3-yl)-1-(2,2,2-trifluoroethyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative with a pyrazole ring and a trifluoroethyl group attached to it.
Wissenschaftliche Forschungsanwendungen
3-(5-methyl-1H-pyrazol-3-yl)-1-(2,2,2-trifluoroethyl)piperidine has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have potent analgesic effects in animal models of pain, making it a promising candidate for the development of new pain medications. Additionally, this compound has been studied for its potential use as a radioligand in positron emission tomography (PET) imaging studies of the brain.
Wirkmechanismus
The exact mechanism of action of 3-(5-methyl-1H-pyrazol-3-yl)-1-(2,2,2-trifluoroethyl)piperidine is not fully understood. However, it has been suggested that this compound may act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals in the brain. Additionally, this compound may also act on other receptors such as the sigma-1 receptor, which has been implicated in various physiological processes including pain modulation and neuroprotection.
Biochemical and Physiological Effects:
Studies have shown that this compound has potent analgesic effects in animal models of pain. This compound has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory pain conditions. Additionally, this compound has been studied for its potential use as a radioligand in PET imaging studies of the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(5-methyl-1H-pyrazol-3-yl)-1-(2,2,2-trifluoroethyl)piperidine in lab experiments is its potent analgesic effects, which make it a promising candidate for the development of new pain medications. Additionally, this compound has been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory pain conditions. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability and accessibility.
Zukünftige Richtungen
There are several future directions for research on 3-(5-methyl-1H-pyrazol-3-yl)-1-(2,2,2-trifluoroethyl)piperidine. One area of research could be the development of new pain medications based on this compound. Additionally, further studies could be conducted to elucidate the exact mechanism of action of this compound and to identify other potential targets for its pharmacological effects. Another area of research could be the development of new radioligands for PET imaging studies of the brain based on this compound. Overall, this compound has significant potential for further research and development in various fields.
Synthesemethoden
The synthesis of 3-(5-methyl-1H-pyrazol-3-yl)-1-(2,2,2-trifluoroethyl)piperidine involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 2,2,2-trifluoroethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with piperidine in the presence of a base such as triethylamine to yield the final product.
Eigenschaften
IUPAC Name |
3-(5-methyl-1H-pyrazol-3-yl)-1-(2,2,2-trifluoroethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3/c1-8-5-10(16-15-8)9-3-2-4-17(6-9)7-11(12,13)14/h5,9H,2-4,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHJYAXPILZIHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2CCCN(C2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)quinoline-2-carboxamide](/img/structure/B7638724.png)
![6-(Furan-2-ylmethyl)-9-oxa-6-azaspiro[4.5]decane](/img/structure/B7638732.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine-4-carbonyl]pyrrolidin-2-one](/img/structure/B7638734.png)
![1-N-methyl-1-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine](/img/structure/B7638759.png)
![1-[5-(2,3-dihydroindole-1-carbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7638785.png)
![2-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-N-(3-propan-2-yl-1,2-oxazol-5-yl)acetamide](/img/structure/B7638790.png)
![1-ethyl-N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)benzotriazole-5-carboxamide](/img/structure/B7638794.png)
![2-[(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7638796.png)
![2-[(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7638802.png)
![6-[(5-fluoro-2-methoxyphenyl)methyl]-N,N-dimethyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B7638814.png)
![1-[2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]ethyl]pyrrolidin-2-one](/img/structure/B7638822.png)
![N-(2-phenoxyethyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B7638826.png)
![2-[4-[2-(Azepan-1-yl)ethylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethanol](/img/structure/B7638842.png)
